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Compound of Interest

Compound Name: Chloromorphide

Cat. No.: B13946332

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromorphide, or a-chloromorphide, is a semi-synthetic opioid and a derivative of
morphine where the 6-hydroxy group is substituted with a chlorine atom.[1][2] Developed in the
1930s, it is a potent analgesic, reported to be approximately ten times more potent than
morphine.[1][2] Chloromorphide and other halogenated morphides are important precursors
and intermediates in the synthesis of various semi-synthetic opioid analgesics.[1] Given its
potency and role as a synthetic precursor, robust analytical methods for the characterization
and quantification of chloromorphide are crucial for pharmaceutical research, drug
development, and forensic analysis.

These application notes provide an overview of the key analytical techniques and detailed
protocols for the characterization of chloromorphide. The primary methods covered are
Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry
(GC-MS), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-
MS/MS).

Chemical Properties of Chloromorphide
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Property Value Source

(4R,4aR,7S,7aR,12bS)-7-
chloro-3-methyl-

IUPAC Name 2,4,4a,7,7a,13-hexahydro-1H- PubChem
4,12-methanobenzofuro[3,2-

elisoquinolin-9-ol

Molecular Formula C17H18CINO2 [1]
Molar Mass 303.79 g/mol [1]
CAS Number 63783-53-9 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: Structural elucidation and confirmation of chloromorphide. NMR spectroscopy is
a powerful technique for determining the chemical structure of a molecule by analyzing the
magnetic properties of its atomic nuclei. For chloromorphide, *H and 13C NMR are essential
for verifying the core morphinan structure and confirming the substitution at the C6 position.

Experimental Protocol: *H and 3C NMR of Chloromorphide
1. Sample Preparation:

e Dissolve 5-10 mg of the chloromorphide sample in approximately 0.7 mL of a suitable
deuterated solvent (e.g., Chloroform-d (CDClIs) or Dimethyl sulfoxide-de (DMSO-ds)).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

o Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

e Spectrometer: 400 MHz or higher NMR spectrometer.
e Nuclei: *H and 3C.

o Temperature: 25°C.

e 'H NMR Parameters:

e Pulse Program: Standard single pulse (zg30).

e Spectral Width: 16 ppm.

e Number of Scans: 16-64.
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o Relaxation Delay: 1-2 seconds.

e 13C NMR Parameters:

e Pulse Program: Proton-decoupled (zgpg30).

o Spectral Width: 240 ppm.

e Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2 seconds.

3. Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

» Phase and baseline correct the resulting spectrum.

» Reference the spectrum to the TMS signal at O ppm.

« Integrate the peaks in the *H spectrum and pick peaks in both *H and 13C spectra.

Expected Spectral Data (Predicted):

While specific experimental data for chloromorphide is not readily available in the public
domain, the following table outlines the expected chemical shifts based on the structure of
morphine and related compounds. The configuration of the halogen on the C-ring of alpha- and
beta-halomorphides can be determined by NMR.[3]
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Expected *H Expected 13C
Proton/Carbon ) ) ) ) Notes
Chemical Shift (ppm) Chemical Shift (ppm)

Protons on the

Aromatic Protons 6.5-7.0 115- 150 o
phenolic ring.
Proximity to the ether
H-5 ~5.0 ~90 _
linkage and C6-Cl.
Downfield shift due to
H-6 ~4.5 ~55 the electronegative
chlorine atom.
Characteristic singlet
N-CHs ~2.4 ~43 for the N-methyl

group.

Complex multiplet

Other Aliphatic )
15-35 20 - 60 signals from the

Protons _
morphinan skeleton.
C-3 - ~145 Phenolic carbon.
Carbon directly
C-6 - ~55

attached to chlorine.

Note: These are predicted values and actual experimental values may vary. For unambiguous
assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Workflow for NMR Analysis
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Caption: Workflow for NMR analysis of chloromorphide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Separation, identification, and quantification of chloromorphide, particularly in
forensic and toxicological samples. GC-MS is a highly sensitive and specific technique that
separates volatile and thermally stable compounds, which are then ionized and detected based
on their mass-to-charge ratio. Derivatization is often employed for opioids to improve their
chromatographic properties.

Experimental Protocol: GC-MS Analysis of Chloromorphide (with Derivatization)
1. Sample Preparation and Derivatization:

o Extraction: For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate
the analyte.

 Derivatization:

o Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

e Add 50 pL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).

e Heat the mixture at 70-90°C for 30 minutes.

o Cool to room temperature before injection.

2. Instrumentation and Parameters:
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e Gas Chromatograph: Agilent 6890 or equivalent.

o Mass Spectrometer: Agilent 5975 or equivalent mass selective detector.

e Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 pm film thickness) or similar non-polar capillary
column.

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.

e Injection: 1 pL in splitless mode.

* Inlet Temperature: 250°C.

e Oven Temperature Program:

e Initial temperature: 100°C, hold for 1 minute.

e Ramp: 15°C/min to 300°C.

e Hold: 5 minutes at 300°C.

e MS Parameters:

« lonization Mode: Electron lonization (El) at 70 eV.

e Source Temperature: 230°C.

e Quadrupole Temperature: 150°C.

e Scan Range: m/z 40-550.

Quantitative Data (Predicted):

o Expected Retention Expected Key Mass
Analyte Derivatizing Agent i )
Time (min) Fragments (m/z)

Molecular lon (M+),

[M-CHs]+, [M-Cl]+,
Chloromorphide TMS ~15-17 and other fragments

characteristic of the

morphinan skeleton.

Molecular lon (M+),
fragments
] corresponding to the
Chloromorphide PFP ~16-18
loss of the PFP group
and other structural

fragments.

Note: Retention times and mass spectra are highly dependent on the specific instrument,
conditions, and derivatizing agent used. Method validation with a certified reference standard is
essential.
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Caption: Workflow for GC-MS analysis of chloromorphide.

High-Performance Liquid Chromatography-Tandem
Mass Spectrometry (HPLC-MS/MS)

Application: Highly sensitive and selective quantification of chloromorphide in complex
matrices such as plasma, serum, and urine. HPLC-MS/MS is the gold standard for bioanalytical
assays due to its excellent specificity and low limits of detection.

Experimental Protocol: HPLC-MS/MS Quantification of Chloromorphide
1. Sample Preparation:

e Protein Precipitation: For plasma or serum, add 3 volumes of cold acetonitrile containing a
suitable internal standard (e.g., chloromorphide-ds) to 1 volume of sample.

» Vortex and centrifuge to pellet the precipitated proteins.

o Transfer the supernatant and evaporate to dryness or directly inject a diluted aliquot.

e Solid Phase Extraction (SPE): For urine or more complex matrices, use a mixed-mode cation
exchange SPE cartridge for cleanup and concentration.

2. Instrumentation and Parameters:

o HPLC System: Agilent 1200 series or equivalent.

e Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 4500 or Agilent 6400
series).

e Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 um particle size).

» Mobile Phase:

e A:0.1% Formic acid in water.

e B: 0.1% Formic acid in acetonitrile.

e Gradient:

o Start at 5% B.

e Ramp to 95% B over 5 minutes.

e Hold at 95% B for 1 minute.

e Return to 5% B and re-equilibrate for 2 minutes.

e Flow Rate: 0.4 mL/min.

e Column Temperature: 40°C.

e Injection Volume: 5 pL.
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3. MS/MS Parameters:

¢ lonization Mode: Electrospray lonization (ESI), Positive.

e Multiple Reaction Monitoring (MRM) Transitions:

« Monitor the transition from the protonated parent ion [M+H]* to specific product ions.

o Gas Temperatures and Pressures: Optimize according to the instrument manufacturer's
recommendations.

Quantitative Data (Predicted):

Product lon Collision
Analyte Parent lon (m/z) Purpose
(m/z) Energy (eV)

] To be determined o -
Chloromorphide 304.1 ) To be optimized Quantifier
experimentally

] To be determined o -
Chloromorphide 304.1 ) To be optimized Qualifier
experimentally

Chloromorphide-
To be determined o -~
ds (Internal 307.1 To be optimized Quantifier

experimentally
Standard)

Note: The specific product ions and collision energies must be determined by infusing a
standard solution of chloromorphide into the mass spectrometer and performing product ion

scans.

HPLC-MS/MS Logical Relationship
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Caption: Logical flow of HPLC-MS/MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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